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Compound of Interest

Compound Name:
5-Bromo-2-chloro-1,3-

dinitrobenzene

Cat. No.: B1342817 Get Quote

5-Bromo-2-chloro-1,3-dinitrobenzene is a poly-substituted aromatic compound characterized

by the presence of two powerful electron-withdrawing nitro groups. These groups

fundamentally dictate the molecule's chemical personality, rendering the aromatic ring

exceptionally electron-deficient. This electronic characteristic deactivates the ring toward

traditional electrophilic aromatic substitution but makes it a quintessential substrate for

nucleophilic aromatic substitution (SNAr) reactions. The presence of two distinct halogen atoms

—bromine and chlorine—at positions activated by the nitro groups introduces a critical element

of regioselectivity, making it a valuable tool for the controlled synthesis of complex molecular

architectures. This guide serves as a technical resource for scientists leveraging this potent

intermediate in their research and development endeavors.

Physicochemical and Computed Properties
A summary of the key physical, chemical, and computed properties of 5-Bromo-2-chloro-1,3-
dinitrobenzene is presented below. While experimental data for some properties are limited,

predictions based on its structure provide valuable insights.
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Property Value Reference(s)

CAS Number 51796-82-8 [1]

Molecular Formula C₆H₂BrClN₂O₄ [1]

Molecular Weight 281.45 g/mol [1]

IUPAC Name
5-bromo-2-chloro-1,3-

dinitrobenzene
[1]

Appearance
Expected to be a crystalline

solid

Melting Point 98 °C [2]

Boiling Point Data not available [3]

Density (Predicted) 1.992 ± 0.06 g/cm³ [2]

Solubility

Expected to be soluble in

common organic solvents

(e.g., Chloroform, DMF,

DMSO); insoluble in water

[4]

Computed XLogP3 3.7 [1]

Topological Polar Surface Area 91.6 Å² [1]

Proposed Synthesis Pathway
While a specific, peer-reviewed synthesis for 5-Bromo-2-chloro-1,3-dinitrobenzene is not

readily available in the literature, a robust and scientifically sound pathway can be proposed

based on established principles of electrophilic aromatic substitution. The most logical

approach involves the dinitration of a commercially available precursor, 1-bromo-4-

chlorobenzene.

Reaction Principle: The synthesis hinges on the nitration of 1-bromo-4-chlorobenzene using a

classic nitrating mixture of concentrated nitric and sulfuric acids. Halogens are ortho-, para-

directing groups. Nitration will occur at positions ortho to the chloro and bromo substituents.

The introduction of the first nitro group further deactivates the ring but will direct the second

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chloro-1_3-dinitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chloro-1_3-dinitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chloro-1_3-dinitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chloro-1_3-dinitrobenzene
https://www.echemi.com/produce/pr22061033011-5-bromo-2-chloro-1-3-dinitrobenzene.html
https://aksci.com/sds/6337AJ_SDS.pdf
https://www.echemi.com/produce/pr22061033011-5-bromo-2-chloro-1-3-dinitrobenzene.html
https://www.lookchem.com/casno1930-72-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chloro-1_3-dinitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chloro-1_3-dinitrobenzene
https://www.benchchem.com/product/b1342817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nitration to the remaining activated position, ultimately yielding the desired 1,3-dinitro

substitution pattern.

Proposed Synthetic Workflow

1-Bromo-4-chlorobenzene
(Starting Material)

Reaction Vessel
(0-10 °C → RT)

HNO₃ / H₂SO₄

(Nitrating Mixture)

Slow Addition

Ice-Water Quench
& Filtration

Reaction Mixture

Crude Product

Recrystallization
(e.g., from Ethanol)

5-Bromo-2-chloro-1,3-dinitrobenzene
(Final Product)
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Caption: Proposed workflow for the synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene.

Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on related procedures. It must be thoroughly

evaluated and optimized under controlled laboratory conditions by qualified personnel.

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an

ice-salt bath, slowly add 150 mL of concentrated sulfuric acid (H₂SO₄). Once cooled to near

0 °C, add 100 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature

does not exceed 10 °C.

Reaction Setup: In a separate three-neck round-bottom flask equipped with a mechanical

stirrer, a thermometer, and a dropping funnel, dissolve 100 g of 1-bromo-4-chlorobenzene in

200 mL of concentrated sulfuric acid. Cool this mixture to 5 °C in an ice bath.

Nitration: Slowly add the prepared cold nitrating mixture to the solution of 1-bromo-4-

chlorobenzene over 2-3 hours. Maintain the reaction temperature between 5-10 °C

throughout the addition.

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to

room temperature and stir for an additional 4-6 hours to ensure complete dinitration.

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice

(~2 kg) with vigorous stirring. The solid product will precipitate. Collect the crude product by

vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as

ethanol, to yield the final product, 5-Bromo-2-chloro-1,3-dinitrobenzene. Dry the purified

crystals in a vacuum oven.

Spectroscopic Analysis (Predicted)
As experimental spectral data is not available in public repositories, the following section

provides predicted data based on the compound's structure and established spectroscopic

principles. This information is intended to guide researchers in the characterization of this

molecule.
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Predicted ¹H NMR Spectrum
The molecule has two aromatic protons which are chemically non-equivalent and are expected

to appear as doublets due to coupling with each other.

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 8.6 - 8.8 Doublet (d) 1H H at C4

Flanked by two

electron-

withdrawing

groups (Br and

NO₂), leading to

significant

deshielding.

~ 8.9 - 9.1 Doublet (d) 1H H at C6

Positioned

between two

strongly

deshielding nitro

groups, expected

to be the most

downfield signal.

Predicted ¹³C NMR Spectrum
The molecule has six unique carbon atoms, and thus six distinct signals are expected.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 115 - 125 C-Br
Carbon attached to bromine,

shifted downfield.

~ 120 - 130 C-H (C6) Aromatic CH carbon.

~ 125 - 135 C-H (C4) Aromatic CH carbon.

~ 130 - 140 C-Cl
Carbon attached to chlorine,

significantly downfield.

~ 145 - 155 (2 signals) C-NO₂

Carbons attached to nitro

groups, strongly deshielded

and furthest downfield.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 Aromatic C-H Stretch Medium

1550 - 1520 Asymmetric NO₂ Stretch Strong

1350 - 1330 Symmetric NO₂ Stretch Strong

~ 1100 C-Cl Stretch Medium

~ 680 C-Br Stretch Medium

Predicted Mass Spectrum Fragmentation
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected around m/z 280, 282,

and 284.

Isotopic Pattern: The presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1)

will create a highly characteristic and complex isotopic pattern for the molecular ion and

fragments containing these halogens, which is a key identifying feature.
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Key Fragments: Expect loss of NO₂ (m/z -46), loss of halogens (Cl, Br), and other

characteristic aromatic fragmentation patterns.

Chemical Reactivity: Nucleophilic Aromatic
Substitution (SNAr)
The primary significance of 5-Bromo-2-chloro-1,3-dinitrobenzene lies in its high reactivity as

an electrophile in SNAr reactions.

Mechanism Causality: The two nitro groups exert powerful inductive and resonance electron-

withdrawing effects. This withdraws electron density from the aromatic ring, creating a

significant partial positive charge (δ+) on the ring carbons, especially those ortho and para to

the nitro groups (C2, C4, C6). This activation makes the ring highly susceptible to attack by

nucleophiles.

Regioselectivity: The compound presents two potential leaving groups: chlorine at C2 and

bromine at C5.

Electronic Activation: The chlorine atom at C2 is positioned ortho to one nitro group (at C1)

and para to the other (at C3). This dual activation provides exceptional stabilization for the

negative charge that develops in the intermediate.

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial

nucleophilic attack, not the departure of the leaving group. The reaction is favored at the

carbon atom that is most electrophilic. The C-Cl bond is more polarized than the C-Br bond,

making the carbon atom attached to chlorine a better site for nucleophilic attack. Therefore,

nucleophilic substitution is strongly predicted to occur selectively at the C2 position,

displacing the chloride ion.
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(5-Bromo-2-chloro-1,3-dinitrobenzene)

Meisenheimer Complex
(Resonance Stabilized Anion)

+ Nu⁻
(Addition)

Nucleophile (Nu⁻)

Substituted Product

- Cl⁻
(Elimination)

Chloride Ion (Cl⁻)

Click to download full resolution via product page

Caption: The two-step Addition-Elimination mechanism of SNAr.

General Protocol for SNAr Reaction
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve

1 equivalent of 5-Bromo-2-chloro-1,3-dinitrobenzene in a suitable polar aprotic solvent

(e.g., DMF, DMSO, or THF).

Nucleophile Addition: Add 1.0 to 1.2 equivalents of the desired nucleophile (e.g., an amine,

alkoxide, or thiol). If the nucleophile is not anionic, a non-nucleophilic base (e.g., K₂CO₃,

Et₃N) may be required to facilitate the reaction.

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C,

depending on the nucleophile's reactivity. Monitor the reaction progress using Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the

product or prepare it for extraction.

Purification: Isolate the product by filtration or extraction with an organic solvent. Purify the

crude material using column chromatography or recrystallization.

Applications in Research and Drug Development
5-Bromo-2-chloro-1,3-dinitrobenzene is not typically an end-product but rather a high-value

intermediate. Its utility stems from its ability to act as a scaffold, allowing for the sequential and

regioselective introduction of different functional groups.

Pharmaceutical and Agrochemical Synthesis: It serves as a starting material for molecules

where a dinitro-halophenyl moiety is required. The chlorine can be substituted via an SNAr

reaction, and the nitro groups can subsequently be reduced to amines, which can then be

further functionalized (e.g., through acylation, diazotization). The bromine atom can be used

in cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds.

Intermediate for Heterocyclic Synthesis: The reactive sites on the molecule can be used to

build complex heterocyclic ring systems.

Specific Example: It is listed as a precursor for the synthesis of 4-Chloro-3,5-

dinitrobenzonitrile, another specialized chemical intermediate.[4] This transformation likely

involves the substitution of the bromine atom, showcasing the compound's versatile

reactivity.

Safety and Handling
As a highly reactive and nitrated aromatic compound, 5-Bromo-2-chloro-1,3-dinitrobenzene
must be handled with appropriate care.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles with side shields, and a laboratory coat. Handle in a well-ventilated area or a

chemical fume hood.

Inhalation: Avoid inhaling dust. If inhaled, move the person to fresh air. If breathing is difficult,

administer oxygen and seek immediate medical attention.[5]
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Skin Contact: Avoid contact with skin. If contact occurs, immediately remove contaminated

clothing and wash the affected area with soap and plenty of water.[5]

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove

contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5]

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical

attention.[5]

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

Firefighters should wear self-contained breathing apparatus.[5]

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated

place away from incompatible materials. Dispose of waste in accordance with local, state,

and federal regulations.

References
Cas 1930-72-9, 4-CHLORO-3,5-DINITROBENZONITRILE | lookchem. Available at: [Link]

2-Chloro-1,3-dinitrobenzene | CAS#:606-21-3 | Chemsrc. (2025-08-24). Available at: [Link]

5-Bromo-2-chloro-1,3-dinitrobenzene | C6H2BrClN2O4 | CID 21320422 - PubChem.

Available at: [Link]

Cas 40466-95-3, Phenol, 4-bromo-2,6-dinitro- | LookChem. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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